molecular formula C14H19NO4 B14906999 3-(3-Morpholinopropoxy)benzoic acid

3-(3-Morpholinopropoxy)benzoic acid

Cat. No.: B14906999
M. Wt: 265.30 g/mol
InChI Key: ZTEIZSGNGNVWKM-UHFFFAOYSA-N
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Description

3-(3-Morpholinopropoxy)benzoic acid is an organic compound that features a benzoic acid core with a morpholinopropoxy substituent. This compound is of interest due to its unique chemical structure, which combines the properties of benzoic acid and morpholine, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Morpholinopropoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxybenzoic acid is replaced by the morpholinopropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholinopropoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The morpholinopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzoate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Morpholinopropoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Morpholinopropoxy)benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(3-morpholinopropoxy)benzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

    4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of a morpholinopropoxy group.

Uniqueness

3-(3-Morpholinopropoxy)benzoic acid is unique due to the presence of both the morpholine ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropoxy)benzoic acid

InChI

InChI=1S/C14H19NO4/c16-14(17)12-3-1-4-13(11-12)19-8-2-5-15-6-9-18-10-7-15/h1,3-4,11H,2,5-10H2,(H,16,17)

InChI Key

ZTEIZSGNGNVWKM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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